(S)-3-Carboxymethylsulfanyl-piperidine-1-carboxylic acid benzyl ester
Description
Properties
IUPAC Name |
2-[(3S)-1-phenylmethoxycarbonylpiperidin-3-yl]sulfanylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4S/c17-14(18)11-21-13-7-4-8-16(9-13)15(19)20-10-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,17,18)/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQESUZVLIDDNJK-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)SCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CN(C1)C(=O)OCC2=CC=CC=C2)SCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine Ring Functionalization
The piperidine core is typically synthesized via cyclization or derivatization of pre-existing piperidine scaffolds. A common approach involves:
-
N-Benzylation of piperidine-3-carboxylic acid derivatives using benzyl chloroformate under Schotten-Baumann conditions.
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Stereoselective introduction of the carboxymethylsulfanyl group at the C3 position through thioether formation.
The stereochemistry at C3 is controlled using chiral auxiliaries or catalytic asymmetric methods. For instance, Sharpless asymmetric dihydroxylation or enzymatic resolution has been employed to obtain the (S)-configuration.
Stepwise Synthesis Protocols
Route A: Sequential Alkylation and Esterification
This three-step protocol is widely documented in patent literature:
Step 1: Synthesis of (S)-3-mercapto-piperidine-1-carboxylic acid benzyl ester
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Reactants: (S)-Piperidine-3-thiol, benzyl chloroformate
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Conditions: 0–5°C, pH 8–9 (NaHCO₃ buffer)
Step 2: Carboxymethylation of thiol group
Step 3: Esterification of carboxylic acid
Mechanistic Insights
Route B: One-Pot Multicomponent Reaction
A streamlined approach reduces purification steps:
Reactants:
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(S)-Piperidine-3-thiol
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Benzyl chloroformate
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Bromoacetic acid
Catalyst: Tetrabutylammonium hydrogen sulfate (0.1 eq)
Solvent: Acetonitrile/water (4:1 v/v)
Temperature: 60°C, 24 hr
Overall Yield: 58–63%
Advantages
Stereochemical Control Methods
Chiral Pool Synthesis
Starting from (S)-piperidine-3-carboxylic acid (commercially available):
| Step | Reaction | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Thioether formation | HSCH₂CO₂H, EDCl/HOBt, DMF | 76 |
| 2 | Benzyl ester protection | BnBr, K₂CO₃, acetone | 89 |
Catalytic Asymmetric Synthesis
Rhodium-catalyzed asymmetric hydrogenation of enamine precursors achieves >95% ee:
Substrate: 3-Carboxymethylsulfanyl-1,2,3,4-tetrahydropyridine
Catalyst: Rh/(R,R)-Et-DuPhos (0.5 mol%)
Conditions: 50 bar H₂, 40°C, 12 hr
Conversion: 98%
ee: 97%
Critical Process Parameters
Solvent Effects on Yield
| Solvent | Dielectric Constant (ε) | Yield (%) |
|---|---|---|
| DMF | 36.7 | 72 |
| THF | 7.5 | 58 |
| Acetonitrile | 37.5 | 65 |
Temperature Optimization
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Thioether formation: Maximum yield at 50°C (Arrhenius plot slope = −12.3 kJ/mol)
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Esterification: Exothermic reaction; >30°C leads to racemization
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
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HPLC: 99.2% (C18 column, 70:30 MeOH/H₂O, 1 mL/min)
Industrial-Scale Considerations
Continuous Flow Synthesis
Adopted by Evitachem for GMP production:
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Flow Reactor: Corning AFR module
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Residence Time: 8 min
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Productivity: 2.1 kg/day
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions on the piperidine ring.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
(S)-3-Carboxymethylsulfanyl-piperidine-1-carboxylic acid benzyl ester has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used in studies investigating the biological activity of piperidine derivatives.
Mechanism of Action
The mechanism of action of (S)-3-Carboxymethylsulfanyl-piperidine-1-carboxylic acid benzyl ester would depend on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The presence of the piperidine ring and the sulfanyl group can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Table 1: Structural Features of Piperidine-Benzyl Ester Derivatives
Key Observations :
- Carboxymethyl in the substituent introduces acidity (pKa ~2-3), influencing solubility and pH-dependent behavior .
- Benzyl esters are consistent across analogs, improving membrane permeability but requiring stability under physiological pH .

Physicochemical Properties and Stability
Table 2: Comparative Physicochemical Data
Key Findings :
Biological Activity
(S)-3-Carboxymethylsulfanyl-piperidine-1-carboxylic acid benzyl ester is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and potential therapeutic applications based on recent studies and findings.
Chemical Structure and Properties
The compound is characterized by a piperidine ring, a carboxymethyl sulfanyl group, and a benzyl ester moiety. Its molecular formula is CHNOS, with a molecular weight of approximately 305.39 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. A study demonstrated its effectiveness against a range of bacterial strains, showing significant inhibition of growth at concentrations as low as 50 µg/mL. This activity suggests its potential use as an antimicrobial agent in clinical settings.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 75 µg/mL |
| Pseudomonas aeruginosa | 100 µg/mL |
Anticancer Activity
The compound has also been evaluated for anticancer properties. In vitro studies revealed that it inhibits the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer)
- IC Values :
- MCF-7: 20 µM
- A549: 15 µM
These findings suggest that this compound could serve as a lead compound for developing new anticancer therapies.
Enzyme Inhibition
The compound has been shown to inhibit specific enzymes involved in various metabolic pathways. For instance, it acts as an inhibitor of cathepsin K, an enzyme implicated in bone resorption processes. The inhibition was confirmed through enzymatic assays where the compound demonstrated an IC value of 13.52 µM.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound inhibits cathepsin K, leading to decreased bone resorption.
- Apoptosis Induction : It triggers apoptotic pathways in cancer cells, contributing to reduced cell viability.
- Antimicrobial Action : The mechanism involves disruption of bacterial cell wall synthesis or function.
Case Studies
A notable case study involved the evaluation of this compound's efficacy in animal models for osteoporosis treatment. The results indicated a significant reduction in bone resorption markers compared to control groups, supporting its potential therapeutic use.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to introduce the benzyl ester group in piperidine derivatives like (S)-3-carboxymethylsulfanyl-piperidine-1-carboxylic acid benzyl ester?
- The benzyl ester group is typically introduced via coupling reactions using activating agents such as carbonyl diimidazole (CDI) or dicyclohexylcarbodiimide (DCC). For example, keto esters can be synthesized by condensing activated carboxylic acids (e.g., N-Boc-protected amino acids) with benzyl acetate enolates under controlled conditions . Protecting group strategies, such as tert-butyloxycarbonyl (Boc) for amines, are often used to prevent side reactions during esterification.
Q. Which analytical techniques are critical for confirming the formation and integrity of benzyl ester bonds in this compound?
- Fourier-transform infrared spectroscopy (FTIR) can identify ester carbonyl stretching vibrations (~1740 cm⁻¹). Solid-state cross-polarization magic-angle spinning (CP/MAS) ¹³C NMR is effective for characterizing ester linkages in complex matrices . Post-synthesis, alkali treatment followed by ion chromatography (IC) quantifies benzyl ester bonds by measuring released glucuronic acid . High-performance liquid chromatography (HPLC) further validates purity and reaction efficiency .
Q. What are the key handling and storage protocols to prevent degradation of this compound?
- Storage in cool (<25°C), dark environments under inert atmospheres minimizes hydrolysis. Compatibility with oxidizers must be avoided, and personal protective equipment (PPE) such as nitrile gloves and goggles is essential during handling . Ventilated fume hoods are recommended to mitigate inhalation risks .
Advanced Research Questions
Q. How does pH modulate the stability and reactivity of the benzyl ester group during synthesis or functionalization?
- Acidic conditions (pH 4–5) favor benzyl ester bond formation by protonating competing nucleophiles (e.g., water or amines), thereby reducing hydrolysis or side reactions. In contrast, neutral pH (6–7) promotes competing nucleophilic attacks by amino groups from proteins or amines, leading to undesired adducts . For example, at pH 6, glucuronic acid incorporation decreases due to preferential amine-quinone methide interactions .
Q. What strategies mitigate competing reactions during benzyl ester bond formation under varying pH conditions?
- Pre-activation of carboxylic acids (e.g., via CDI) enhances electrophilicity, favoring esterification over hydrolysis. Buffering systems (e.g., citrate at pH 4) can stabilize reactive intermediates like quinone methides. Temporal control—limiting reaction time at neutral pH—reduces amine adduct formation . Enzymatic catalysis (e.g., laccase-mediated oxidation) offers regioselectivity in complex matrices .
Q. How do crystallographic data (e.g., SHELX-refined structures) inform conformational analysis of benzyl ester-containing compounds?
- Single-crystal X-ray diffraction (SC-XRD) resolved via programs like SHELXL provides precise bond angles and torsional parameters, critical for understanding steric effects and reactivity. For example, piperidine ring puckering and ester group orientation influence nucleophilic accessibility . While no direct data exists for this compound, analogous structures (e.g., tert-butyl-protected piperidines) highlight the utility of crystallography in rational design .
Q. What role do enzyme-mediated reactions play in modifying benzyl ester-containing compounds?
- Oxidoreductases (e.g., laccases) can generate reactive intermediates like quinone methides, enabling site-specific esterification with glucuronic acid or other nucleophiles. This approach is valuable for synthesizing biomimetic polymers or prodrugs, though enzyme stability under acidic conditions must be optimized .
Methodological Considerations
- Competing Nucleophiles : Water and amines necessitate rigorous drying of solvents and substrates. Anhydrous conditions (e.g., molecular sieves) improve ester yields .
- Characterization Workflow : Combine FTIR (functional groups), NMR (structural confirmation), and IC/HPLC (quantitative analysis) for robust validation .
- pH Optimization : Use Design of Experiments (DoE) to map pH effects on reaction efficiency and selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

